molecular formula C17H13N3O4 B5755383 N-(2H-1,3-BENZODIOXOL-5-YL)-2-(1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE

N-(2H-1,3-BENZODIOXOL-5-YL)-2-(1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE

Cat. No.: B5755383
M. Wt: 323.30 g/mol
InChI Key: MKBJMJPPUFSOEC-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-(1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE is a complex organic compound that features a benzodioxole ring and a phthalazinone moiety

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(1-oxophthalazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4/c21-16(19-12-5-6-14-15(7-12)24-10-23-14)9-20-17(22)13-4-2-1-3-11(13)8-18-20/h1-8H,9-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBJMJPPUFSOEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-(1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE typically involves multi-step organic reactions. One possible route could involve the initial formation of the benzodioxole ring followed by the introduction of the phthalazinone group through a series of condensation and cyclization reactions. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would ensure consistent quality and efficiency. Purification steps such as crystallization, distillation, or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-2-(1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE can undergo various chemical reactions including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions could be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could introduce new functional groups such as halides or alkyl chains.

Scientific Research Applications

Chemistry

In chemistry, N-(2H-1,3-BENZODIOXOL-5-YL)-2-(1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in the development of new materials or catalysts.

Biology

In biological research, this compound could be investigated for its potential as a bioactive molecule. Studies might focus on its interactions with various biological targets and its effects on cellular processes.

Medicine

In the field of medicine, this compound could be explored for its therapeutic potential. It might exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In an industrial context, this compound could be used in the production of specialty chemicals or advanced materials. Its unique properties might make it suitable for applications in electronics, coatings, or other high-tech industries.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-(1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE would depend on its specific interactions with molecular targets. It might bind to certain enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzodioxole derivatives or phthalazinone-based molecules. Examples could be:

  • 2H-1,3-Benzodioxole-5-carboxylic acid
  • 1,2-Dihydrophthalazine-1,2-dione

Uniqueness

What sets N-(2H-1,3-BENZODIOXOL-5-YL)-2-(1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE apart from these similar compounds is its unique combination of structural features. The presence of both the benzodioxole and phthalazinone moieties might confer distinct chemical and biological properties, making it a compound of particular interest for further study.

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